6-Bromobenzo[c]isothiazole
Overview
Description
6-Bromobenzo[c]isothiazole is a useful research compound. Its molecular formula is C7H4BrNS and its molecular weight is 214.08 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Isothiazoles, a class of compounds to which 6-bromobenzo[c]isothiazole belongs, have been found to interact with various biological targets . These include the nuclear bile acid receptor FXR and insect GABA receptors
Mode of Action
Isothiazoles are known to interact with their targets in a way that can lower the doses of drugs used, especially in cancer chemotherapy . This suggests that this compound may also interact with its targets to enhance the efficacy of other bioactive substances.
Biochemical Pathways
Isothiazoles are known to be involved in a wide range of selective transformations . This suggests that this compound may also affect multiple biochemical pathways, leading to various downstream effects.
Result of Action
Isothiazoles are known for their high biological activity and their potential use as effective new drugs and plant protection chemicals . This suggests that this compound may also have significant molecular and cellular effects.
Action Environment
It is known that the chemical properties of isothiazoles can be influenced by various factors, including temperature and the presence of other chemical substances . This suggests that the action of this compound may also be influenced by environmental factors.
Biochemical Analysis
Biochemical Properties
6-Bromobenzo[c]isothiazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to act as a ligand for metal complexes, which can enhance its biological activity . The compound interacts with enzymes such as cytochrome P450, influencing their catalytic activity. Additionally, this compound can bind to proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . The compound can modulate gene expression, leading to changes in cellular metabolism and function. For instance, this compound has been reported to induce cytotoxicity in cancer cells by disrupting mitochondrial function and promoting oxidative stress . These cellular effects highlight the compound’s potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, leading to enzyme inhibition or activation . The compound’s interaction with DNA can result in the inhibition of DNA synthesis, which is crucial for its anticancer activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular mechanisms are essential for understanding the compound’s biological activity and potential therapeutic applications.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of this compound, reducing its efficacy. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function can persist for several days, indicating its potential for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses of the compound have been shown to exert minimal toxic effects, while higher doses can lead to significant toxicity . Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic effect without causing adverse effects. In animal studies, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization for safe and effective use.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . The compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites. These metabolites can have different biological activities, contributing to the overall effect of this compound. Additionally, the compound can affect metabolic flux and metabolite levels, influencing cellular energy production and biosynthetic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to accumulate in specific tissues. Binding proteins can facilitate the compound’s localization to particular cellular compartments, enhancing its biological activity. The distribution of this compound within the body is crucial for its therapeutic efficacy and safety.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound can localize to the mitochondria, where it disrupts mitochondrial function and induces apoptosis in cancer cells. Understanding the subcellular localization of this compound is vital for elucidating its mechanism of action and optimizing its therapeutic potential.
Properties
IUPAC Name |
6-bromo-2,1-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-6-2-1-5-4-10-9-7(5)3-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOSTAZFGDZVCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CSN=C2C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60724992 | |
Record name | 6-Bromo-2,1-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60724992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20712-08-7 | |
Record name | 6-Bromo-2,1-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60724992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.